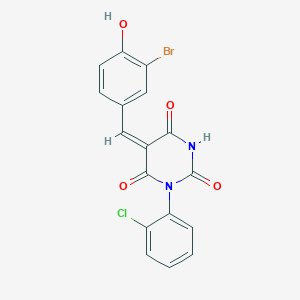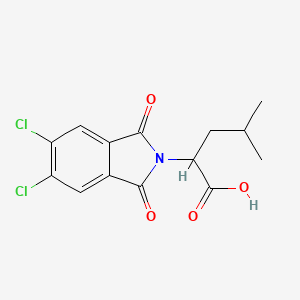![molecular formula C22H23NO5 B3943438 1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B3943438.png)
1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate
Descripción general
Descripción
1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate, also known as Meclofenoxate, is a nootropic drug that has been used for decades to improve cognitive function. Meclofenoxate is a derivative of dimethylaminoethanol (DMAE) and has been shown to have significant effects on memory, learning, and attention.
Mecanismo De Acción
The exact mechanism of action of 1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoatee is not fully understood. It is believed to work by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for cognitive function. 1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoatee may also increase the number of cholinergic receptors in the brain, which can further enhance cognitive function.
Biochemical and Physiological Effects
1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoatee has been shown to have a number of biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, which can improve cognitive function. 1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoatee can also increase the levels of dopamine in the brain, which is a neurotransmitter that is involved in motivation and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoatee has several advantages for lab experiments. It is a well-established drug with a known synthesis method, which makes it easy to obtain and use in experiments. 1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoatee has also been extensively studied, which means that there is a large body of research available on its effects. However, 1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoatee does have some limitations. It can be difficult to administer in experiments, as it is typically given orally and may have variable absorption rates. Additionally, 1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoatee has not been extensively studied in animal models, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoatee. One area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoatee has been shown to have neuroprotective effects, which may make it useful in slowing the progression of these diseases. Another area of interest is in the development of new nootropic drugs that are based on the structure of 1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoatee. By modifying the structure of 1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoatee, it may be possible to create drugs that have even more potent cognitive-enhancing effects. Finally, more research is needed to fully understand the mechanism of action of 1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoatee and how it interacts with other neurotransmitters and brain systems.
Aplicaciones Científicas De Investigación
1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoatee has been extensively studied for its effects on cognitive function. Numerous studies have shown that 1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoatee can improve memory, learning, and attention in both healthy individuals and those with cognitive impairments. 1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoatee has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-(4-acetylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-4-6-18(7-5-14)22(27)16(3)28-21(26)13-12-20(25)23-19-10-8-17(9-11-19)15(2)24/h4-11,16H,12-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFWOFOADUSXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B3943360.png)

![N-{2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}-1-phenylethanamine](/img/structure/B3943369.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3943372.png)
![N-(4-{[4-(3-phenoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3943378.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3943382.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3943386.png)
![N-(tert-butyl)-3,5-bis{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B3943394.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3943413.png)

![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B3943432.png)

![3-butyl-5-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B3943447.png)
